molecular formula C23H17N5 B5738461 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5868-75-7

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5738461
CAS No.: 5868-75-7
M. Wt: 363.4 g/mol
InChI Key: MSVDFOPCLPAWJJ-UHFFFAOYSA-N
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Description

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the family of benzimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzyl, imidazole, and pyrido[1,2-a]benzimidazole moieties makes it a versatile compound for various applications .

Properties

IUPAC Name

2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5/c1-16-18(13-17-7-3-2-4-8-17)23(27-12-11-25-15-27)28-21-10-6-5-9-20(21)26-22(28)19(16)14-24/h2-12,15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVDFOPCLPAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5C=CN=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359718
Record name 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5868-75-7
Record name 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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